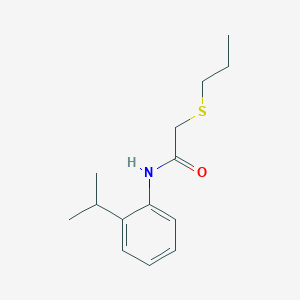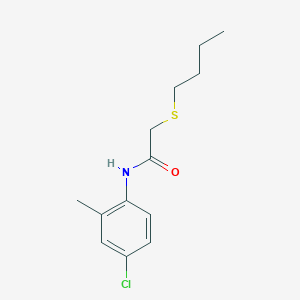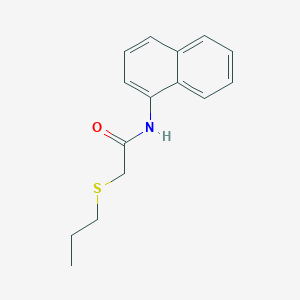
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. The compound was initially developed as a PARP inhibitor, but subsequent research has suggested that its mechanism of action may be more complex than originally thought. In
Applications De Recherche Scientifique
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been extensively studied for its potential use in cancer treatment. It was initially developed as a PARP inhibitor, as PARP enzymes are involved in the repair of damaged DNA. By inhibiting PARP, this compound was thought to prevent cancer cells from repairing DNA damage, leading to cell death. However, subsequent research has suggested that this compound may have additional mechanisms of action, including inhibition of the proteasome and induction of apoptosis.
Mécanisme D'action
The exact mechanism of action of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide is not fully understood. While it was initially thought to be a PARP inhibitor, subsequent research has suggested that its effects may be more complex. This compound has been shown to inhibit the proteasome, which is responsible for degrading damaged or misfolded proteins. Inhibition of the proteasome can lead to the accumulation of toxic proteins and induction of apoptosis. This compound has also been shown to induce autophagy, a process in which cells self-digest damaged or unwanted components.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PARP, the proteasome, and autophagy, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in cancer growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the creation of analogs with improved efficacy and specificity. This compound has also been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, this compound has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. This compound has also been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide. One area of interest is the development of this compound analogs with improved efficacy and specificity. Another area of interest is the combination of this compound with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the mechanism of action of this compound, which may lead to the development of new drugs with similar or improved activity.
Méthodes De Synthèse
The synthesis of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with benzenesulfonyl chloride to form N-(2-fluorophenyl)benzenesulfonamide. This intermediate is then reacted with 4-nitrobenzoyl chloride to form N-(2-fluorophenyl)-4-nitrobenzenesulfonamide. Finally, reduction of the nitro group with palladium on carbon and hydrogen gas produces this compound.
Propriétés
Formule moléculaire |
C19H15FN2O2S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N//'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22-25(23,24)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
Clé InChI |
GNSINSWZAJWXBB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
SMILES canonique |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)


![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)


